N-Nitroso-Furosemide Formation: A Technical Guide for Researchers and Drug Development Professionals
N-Nitroso-Furosemide Formation: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Formation Mechanism, Analytical Protocols, and Mitigation Strategies for a Critical Nitrosamine (B1359907) Impurity.
Introduction
The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers worldwide. These compounds, often classified as probable human carcinogens, can form during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the final drug product, or even during storage. Furosemide (B1674285), a widely used loop diuretic, contains a secondary amine moiety, making it susceptible to nitrosation and the subsequent formation of the N-nitroso-furosemide (NFSA) impurity.[1][2] This technical guide provides a comprehensive overview of the formation mechanism of N-nitroso-furosemide, detailed experimental protocols for its analysis, and insights into potential mitigation strategies. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products.
Core Mechanism of N-Nitroso-Furosemide Formation
The formation of N-nitroso-furosemide is a classic example of N-nitrosation of a secondary amine. The fundamental chemical reaction involves the interaction of the secondary amine group in the furosemide molecule with a nitrosating agent.
Key Reactants and Conditions
The formation of N-nitroso-furosemide is contingent on the presence of three key factors:
-
A Nitrosatable Substrate: Furosemide itself acts as the nitrosatable substrate due to the presence of a secondary amine in its chemical structure.[1][2][3]
-
A Nitrosating Agent: The most common nitrosating agents in the context of pharmaceutical manufacturing are derivatives of nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions. Trace levels of nitrites are often found as impurities in common pharmaceutical excipients.
-
Favorable Reaction Conditions: The nitrosation of secondary amines is generally favored under acidic conditions (typically pH 3-5), as this facilitates the formation of the active nitrosating species.
The overall reaction can be summarized as follows:
Furosemide (secondary amine) + Nitrosating Agent (e.g., from NaNO₂) + Acidic Conditions → N-Nitroso-furosemide
A diagram illustrating the general mechanism of N-nitrosamine formation is provided below.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 1.857 ng/L (0.0053 PPM) | [2] |
| Limit of Detection (LOD) | Not explicitly stated, but lower than LOQ | [2] |
It is crucial for pharmaceutical manufacturers to develop and validate their own analytical methods to accurately quantify N-nitroso-furosemide in their specific drug products and to establish acceptable limits based on regulatory guidance.
Experimental Protocols
Protocol 1: Analysis of N-Nitroso-Furosemide by LC-MS/MS
This protocol is adapted from a technical note by Phenomenex and describes a sensitive method for the detection and quantification of N-nitroso-furosemide.[2]
1. Sample Preparation:
-
Prepare a stock solution of N-Nitroso-Furosemide standard at a concentration of 1.00 mg/mL in methanol (B129727).
-
Perform serial dilutions of the stock solution in a 50:50 (v/v) mixture of methanol and water to prepare calibration standards.
-
For the analysis of a furosemide drug substance or product, accurately weigh a portion of the sample and dissolve it in a suitable solvent to achieve a known concentration of furosemide (e.g., 10 mg/mL).
-
Take an aliquot of the sample solution (e.g., 20 µL) and dilute it with the 50:50 methanol/water diluent (e.g., to 1.0 mL).
-
Vortex the sample for 10-15 minutes.
-
Centrifuge the sample at 14,000 rpm for 5 minutes at 5 °C.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
2. Chromatographic Conditions:
-
LC System: EXION LC 30 AD or equivalent
-
Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1 % Formic Acid
-
Mobile Phase B: 50:50 methanol:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % B 0.00 10 2.00 10 4.00 30 7.00 30 10.00 40 15.00 40 16.00 98 18.00 98 18.10 10 | 21.00 | 10 |
3. Mass Spectrometry Conditions:
-
MS System: SCIEX 5500+ or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ions for N-nitroso-furosemide should be determined and optimized.
The following diagram illustrates the experimental workflow for the analysis of N-nitroso-furosemide.
Protocol 2: General Synthesis of N-Nitroso-Furosemide
A specific, validated synthesis protocol for N-nitroso-furosemide is not widely published. However, a general method for the N-nitrosation of secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions has been reported and could be adapted for the synthesis of an N-nitroso-furosemide reference standard.[4]
Disclaimer: This is a proposed, general procedure and requires optimization and validation for the specific synthesis of N-nitroso-furosemide. Appropriate safety precautions for handling nitrosamines and reagents must be taken.
1. Materials and Equipment:
-
Furosemide
-
tert-Butyl nitrite (TBN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., TLC, LC-MS)
-
Purification apparatus (e.g., column chromatography)
2. Procedure:
-
In a clean, dry round-bottom flask, add furosemide.
-
To the furosemide, add a molar excess of tert-butyl nitrite (e.g., 1.5 to 2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, as needed.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the N-nitroso-furosemide.
-
Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity and purity.
Mitigation Strategies
Given the potential for N-nitroso-furosemide formation, a proactive approach to risk mitigation is essential. Key strategies include:
-
Excipient Control: Scrutinize the quality of excipients used in the formulation for the presence of nitrite and nitrate (B79036) impurities. Work with suppliers to source excipients with low levels of these impurities.
-
Formulation Optimization: Adjusting the pH of the formulation to be outside the optimal range for nitrosation (e.g., neutral or alkaline) can significantly reduce the rate of N-nitroso-furosemide formation.
-
Process Control: Minimize the exposure of the drug substance and product to high temperatures and sources of nitrosating agents during manufacturing.
-
Packaging and Storage: Select appropriate packaging materials that do not leach nitrosating agents and store the final product under conditions that minimize the potential for nitrosamine formation.
-
Use of Inhibitors: In some cases, the addition of antioxidants or nitrosamine formation inhibitors (e.g., ascorbic acid) to the formulation may be considered, although this requires careful evaluation of its impact on product stability and efficacy.
The logical relationship for mitigating the risk of N-nitroso-furosemide formation is depicted in the following diagram.
Conclusion
The formation of N-nitroso-furosemide is a potential risk that requires careful consideration throughout the lifecycle of furosemide-containing drug products. A thorough understanding of the formation mechanism, coupled with robust analytical methods for detection and quantification, is paramount for ensuring patient safety. While specific kinetic data for this reaction remains an area for further research, the principles of nitrosamine formation provide a strong foundation for risk assessment and mitigation. By implementing stringent controls on raw materials, optimizing formulation and manufacturing processes, and conducting rigorous analytical testing, pharmaceutical manufacturers can effectively manage and control the presence of this critical impurity.
References
- 1. Advanced N-Nitroso Furosemide Analysis with SCIEX 5500+ [phenomenex.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
